molecular formula C12H13N3OS B12913008 4(1H)-Pyrimidinone, 2,3-dihydro-5-((methylphenylamino)methyl)-2-thioxo- CAS No. 89665-78-1

4(1H)-Pyrimidinone, 2,3-dihydro-5-((methylphenylamino)methyl)-2-thioxo-

Cat. No.: B12913008
CAS No.: 89665-78-1
M. Wt: 247.32 g/mol
InChI Key: CXTNPFPWASRPSS-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2,3-dihydro-5-((methylphenylamino)methyl)-2-thioxo- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2,3-dihydro-5-((methylphenylamino)methyl)-2-thioxo- typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of a thiourea derivative with a suitable aldehyde or ketone in the presence of a base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 2,3-dihydro-5-((methylphenylamino)methyl)-2-thioxo- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4(1H)-Pyrimidinone, 2,3-dihydro-5-((methylphenylamino)methyl)-2-thioxo- has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 4(1H)-Pyrimidinone, 2,3-dihydro-5-((methylphenylamino)methyl)-2-thioxo- exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: These compounds also contain sulfur and have similar electronic properties.

    Pyrimidine Derivatives: Compounds with a pyrimidine ring structure share some chemical reactivity with 4(1H)-Pyrimidinone derivatives.

Uniqueness

4(1H)-Pyrimidinone, 2,3-dihydro-5-((methylphenylamino)methyl)-2-thioxo- is unique due to the presence of both a thioxo group and a pyrimidinone ring in its structure. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.

Properties

CAS No.

89665-78-1

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

5-[(N-methylanilino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C12H13N3OS/c1-15(10-5-3-2-4-6-10)8-9-7-13-12(17)14-11(9)16/h2-7H,8H2,1H3,(H2,13,14,16,17)

InChI Key

CXTNPFPWASRPSS-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CNC(=S)NC1=O)C2=CC=CC=C2

Origin of Product

United States

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